Chemical Properties of (3-Acetyl-phenyl)-phosphonic acid diethyl ester
Chemical Properties of (3-Acetyl-phenyl)-phosphonic acid diethyl ester
Technical Guide for Research & Development
Executive Summary
Diethyl (3-acetylphenyl)phosphonate (CAS: 106052-24-8) is a bifunctional organophosphorus intermediate characterized by a meta-substituted benzene ring bearing an acetyl group and a diethyl phosphonate moiety. It serves as a critical scaffold in medicinal chemistry, particularly for the development of phosphonate-based bioisosteres of carboxylates and phosphates.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, "green" synthesis methodologies, reactivity profiles, and applications in drug discovery.
Chemical Identity & Structural Analysis[2][3][4][5]
Physicochemical Properties
The compound exists as a viscous yellow oil under standard conditions. Its meta-substitution pattern dictates its electronic properties, with both the acetyl and phosphonate groups acting as electron-withdrawing groups (EWG), significantly deactivating the aromatic ring toward electrophilic substitution.
| Property | Data |
| IUPAC Name | Diethyl (3-acetylphenyl)phosphonate |
| CAS Number | 106052-24-8 |
| Molecular Formula | C₁₂H₁₇O₄P |
| Molecular Weight | 256.23 g/mol |
| Physical State | Yellow Oil |
| Solubility | Soluble in CHCl₃, DCM, MeOH, DMSO; Insoluble in H₂O |
| ³¹P NMR Shift | δ 18.1 ppm (CDCl₃) |
| ¹H NMR Key Signals | δ 8.33 (d, Ar-H), 2.60 (s, COCH₃), 4.10 (m, OCH₂CH₃) |
Electronic Architecture
-
Phosphonate Group (-P(O)(OEt)₂): Acts as a masked phosphonic acid. The phosphorus atom is in the +5 oxidation state, providing tetrahedral geometry. It is stable to oxidation but susceptible to nucleophilic attack at the phosphorus center (hydrolysis) or the alkyl chains (dealkylation).
-
Acetyl Group (-COCH₃): Provides a reactive electrophilic carbonyl center for further functionalization (e.g., reductive amination, condensation).
-
Meta-Positioning: The 1,3-relationship prevents conjugation between the phosphorus and carbonyl centers, allowing them to function as independent pharmacophores.
Synthesis & Manufacturing
The most robust and atom-economical route to Diethyl (3-acetylphenyl)phosphonate is the Hirao Coupling (Pd-catalyzed P-C bond formation). Traditional Arbuzov reactions are ineffective for aryl halides unless harsh conditions (photostimulation or Ni-catalysis) are employed.
Protocol: Pd-Catalyzed Hirao Coupling (Green Chemistry Variation)
This protocol utilizes microwave irradiation to accelerate the cross-coupling of 3-bromoacetophenone with diethyl phosphite, minimizing solvent waste.
Reagents:
-
3-Bromoacetophenone (1.0 equiv)
-
Diethyl phosphite (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[2]
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Acetonitrile (CH₃CN) or Solvent-free
Step-by-Step Methodology:
-
Charge: In a microwave-safe vial, combine 3-bromoacetophenone (5.0 mmol), diethyl phosphite (7.5 mmol), and Et₃N (10.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.25 mmol) under an inert atmosphere (N₂ or Ar).
-
Irradiation: Seal the vial and irradiate at 175°C for 15-20 minutes . (Conventional heating requires reflux for 12-24 hours).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as a yellow oil.
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed synthesis via Hirao coupling.
Chemical Reactivity Profile
The compound is a "divergent intermediate," meaning it can be selectively modified at either the ketone or phosphonate terminus.
Phosphonate Transformations
-
Hydrolysis (Acid Deprotection):
-
Chlorination:
-
Reagent: Oxalyl chloride or PCl₅.
-
Product: (3-Acetylphenyl)phosphonic dichloride.
-
Utility: Activation for coupling with amines to form phosphonamides.
-
Acetyl Group Transformations
-
Reduction:
-
Reagent: NaBH₄ in EtOH.
-
Product: Diethyl (3-(1-hydroxyethyl)phenyl)phosphonate.
-
Utility: Creating chiral secondary alcohols.
-
-
Reductive Amination:
-
Reagent: Primary amine (R-NH₂), NaBH(OAc)₃.
-
Product: Diethyl (3-(1-(alkylamino)ethyl)phenyl)phosphonate.
-
Utility: Introducing nitrogen-containing side chains for receptor binding.
-
Reactivity Flowchart
Figure 2: Divergent synthetic pathways for functionalizing the core scaffold.
Applications in Drug Discovery[1]
Bioisosterism
The (3-acetylphenyl)phosphonate moiety is a key structural motif used to replace:
-
Carboxylates: The phosphonic acid group (
) mimics the tetrahedral transition state of ester/amide hydrolysis and provides bidentate metal chelation (e.g., Zn²⁺ in metalloproteases). -
Phosphates: Unlike phosphate esters (
), the P-C bond is metabolically stable against phosphatases, increasing the half-life of the drug in vivo.
Target Classes
-
Kinase Inhibitors: The meta-acetyl group allows for the attachment of hinge-binding motifs, while the phosphonate extends into the solvent front or interacts with specific lysine/arginine residues.
-
PTP1B Inhibitors: Protein Tyrosine Phosphatase 1B inhibitors often utilize aryl phosphonates to mimic the phosphotyrosine substrate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.
-
Disposal: Treat as organophosphorus waste. Do not dispose of in standard aqueous waste streams due to potential aquatic toxicity.
References
-
Green Hirao Coupling: Keglevich, G., et al. "A 'green' variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl..." RSC Advances, 2014.
-
General Synthesis of Aryl Phosphonates: Stockland, R. A., et al. "Microwave-assisted synthesis of aryl phosphonates." Tetrahedron Letters, 2009.[2]
-
Chemical Data: National Institute of Standards and Technology (NIST). "Phosphonic acid, phenyl-, diethyl ester (isomer data)."
-
CAS Registry: ChemicalBook Database entry for CAS 106052-24-8.
Sources
- 1. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 4. rsc.org [rsc.org]
